(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinoline moiety linked to a thioxothiazolidinone ring, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound acts as a potent inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The action of this compound on cholinesterases affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. By increasing the availability of acetylcholine, the compound can enhance the activity of this pathway .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced neural transmission, which may have potential therapeutic effects in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target enzymes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with thiosemicarbazide under microwave-assisted conditions . The reaction is carried out in ethanol with a few drops of glacial acetic acid as a catalyst, and the mixture is refluxed at 80°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide
- (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives
- Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide
Uniqueness
What sets (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one apart from similar compounds is its specific combination of a quinoline moiety with a thioxothiazolidinone ring. This unique structure contributes to its potent inhibitory activity against cholinesterases and its potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-2-23-19(24)17(26-20(23)25)13-15-12-14-8-4-5-9-16(14)21-18(15)22-10-6-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBLHRFSBYJDY-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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